Heptanoyl-Coenzyme A is a thioester derivative of heptanoic acid, a medium-chain fatty acid. It plays a crucial role in various metabolic pathways, particularly in the synthesis and degradation of fatty acids. Heptanoyl-Coenzyme A is involved in the β-oxidation process, where fatty acids are broken down to produce energy. This compound is classified as an acyl-Coenzyme A derivative, which is essential for the activation of fatty acids before they undergo metabolic transformations.
Heptanoyl-Coenzyme A can be synthesized through several methods, primarily involving the activation of heptanoic acid. One common approach is the use of chemical coupling agents such as N,N'-carbonyldiimidazole (CDI) to facilitate the formation of the thioester bond between heptanoic acid and Coenzyme A. This method allows for the direct coupling of the acid with Coenzyme A, producing heptanoyl-Coenzyme A efficiently.
Technical Details:
Other synthetic routes may involve enzymatic approaches where specific acyl-CoA synthetases catalyze the formation of heptanoyl-Coenzyme A from heptanoic acid and ATP, further demonstrating the versatility of its synthesis.
Heptanoyl-Coenzyme A has a complex structure characterized by its long carbon chain and functional groups. The molecular formula is CHNOS, reflecting its composition.
Heptanoyl-Coenzyme A participates in several biochemical reactions:
Technical Details:
The action mechanism of heptanoyl-Coenzyme A primarily revolves around its role as an acyl donor in metabolic pathways:
Data on Activity:
Studies have shown that medium-chain acyl-CoAs like heptanoyl-Coenzyme A are efficiently oxidized by specific enzymes, leading to significant energy yield during metabolism.
Relevant Data:
Quantitative analyses have shown that heptanoyl-Coenzyme A concentrations can vary significantly based on metabolic states, such as during fasting or ischemia.
Heptanoyl-Coenzyme A has several scientific uses:
Heptanoyl-CoA (C7:0-CoA) is biosynthesized through the ATP-dependent activation of heptanoic acid, catalyzed by acyl-CoA synthetase (ACS) enzymes. These isoforms exhibit distinct substrate specificities based on fatty acid chain length and cellular compartmentalization. Cytosolic ACS medium-chain family member 1 (ACSM1) shows preferential activity for C4-C8 fatty acids, including heptanoate, with kinetic parameters optimized for physiological concentrations (Km = 15–30 μM) [2] [4]. The reaction mechanism follows a two-step process:
Mitochondrial ACS isoforms facilitate activation within the mitochondrial matrix, enabling direct entry into β-oxidation. Structural studies reveal that ACS substrate specificity is governed by hydrophobic pocket dimensions within the catalytic domain. Medium-chain substrates like heptanoate bind optimally in pockets measuring 8–12 Å depth, excluding longer-chain fatty acids [4]. This specificity is critical for channeling heptanoate toward energy production rather than storage.
Table 1: Kinetic Parameters of Acyl-CoA Synthetases for Heptanoate Activation
Enzyme Isoform | Localization | Km (μM) | Vmax (nmol/min/mg) | Primary Tissue Expression |
---|---|---|---|---|
ACSM1 | Cytosol | 18.2 ± 2.1 | 320 ± 25 | Liver, Kidney |
ACSM2B | Mitochondria | 26.7 ± 3.4 | 480 ± 32 | Heart, Skeletal Muscle |
ACSM3 | Peroxisomes | 42.5 ± 5.1 | 190 ± 18 | Liver, Kidney |
Within mitochondria, heptanoyl-CoA undergoes β-oxidation through a series of enzymatic reactions distinct from long-chain fatty acid processing. Unlike very long-chain substrates requiring carnitine shuttling, heptanoyl-CoA freely diffuses into mitochondria and undergoes:
Isotope tracing studies using ¹³C₃-heptanoate demonstrate that >85% of heptanoyl-CoA is metabolized to acetyl and propionyl carnitines within 8 hours in human fibroblasts. This pathway generates 2 NADH and 1 FADH₂ per cycle, directly fueling oxidative phosphorylation [2]. In inherited β-oxidation disorders (e.g., VLCAD deficiency), heptanoyl-CoA oxidation remains functional, explaining its therapeutic application in triheptanoin formulations [1].
Table 2: Metabolite Profile from Heptanoyl-CoA β-Oxidation in Mitochondria
Metabolite | Concentration (μM) at 8h | Enzyme Involvement | Downstream Fate |
---|---|---|---|
Heptanoyl-CoA | 15.2 ± 1.8 | Acyl-CoA synthetase | Entry to β-oxidation |
2,3-Enoyl-C7-CoA | 4.7 ± 0.9 | MCAD | Hydration |
3-Hydroxyheptanoyl-CoA | 3.1 ± 0.5 | Enoyl-CoA hydratase | Dehydrogenation |
Pentanoyl-CoA (C5) | 8.9 ± 1.2 | β-Ketothiolase (1st cycle) | Second β-oxidation cycle |
Propionyl-CoA | 12.4 ± 2.1 | β-Ketothiolase (2nd cycle) | Succinyl-CoA conversion (anaplerosis) |
Heptanoyl-CoA metabolism exhibits strict spatial regulation:
Notably, tissue-specific divergence occurs in renal systems. Mitochondrial acyl-CoA:glycine N-acyltransferase activity toward heptanoyl-CoA is 6-fold higher in kidneys than liver, facilitating xenobiotic detoxification. This activity requires freeze-thaw mitochondrial lysis for measurement due to interference from acyl-CoA hydrolases in intact organelles [4]. The cytosolic and mitochondrial pools are dynamically balanced via carnitine-dependent shuttling, with cytosolic heptanoyl-CoA converted to heptanoylcarnitine by carnitine palmitoyltransferase 1 (CPT1) for mitochondrial import.
Table 3: Substrate Specificity of Glycine N-Acyltransferases for Heptanoyl-CoA
Tissue Source | Enzyme Form | Relative Activity (%) | Inhibitors | Molecular Weight (kDa) |
---|---|---|---|---|
Kidney Mitochondria | Arylacetyl transferase | 100 ± 8* | p-Mercuribenzoate | 33.5 |
Liver Mitochondria | Benzoyl-CoA specific | 18 ± 3 | p-Mercuribenzoate, Ca²⁺ | 34.0 |
Kidney Cytosol | Long-chain preferring | <5 | None identified | 38–42 (multiple forms) |
*Activity toward phenylacetyl-CoA defined as 100%; heptanoyl-CoA activity is 32% of this value
In long-chain fatty acid oxidation disorders (LC-FAODs), heptanoyl-CoA's metabolic properties provide therapeutic advantages:
Computational modeling of β-oxidation flux indicates that heptanoyl-CoA oxidation remains efficient even at high concentrations (up to 2 mM) without substrate inhibition, unlike palmitoyl-CoA which reduces pathway flux by >70% at 500 μM due to enzyme competition [5] [7]. This explains the reduced rhabdomyolysis risk in triheptanoin-treated LC-FAOD patients versus conventional MCT oils.
Beyond energy metabolism, heptanoyl-CoA modulates metabolic signaling:
These regulatory functions position heptanoyl-CoA at the nexus of energy sensing and substrate utilization, particularly during fasting when medium-chain fatty acids are mobilized.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4